molecular formula C14H16N4O4 B2533281 Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate CAS No. 849484-94-2

Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B2533281
CAS RN: 849484-94-2
M. Wt: 304.306
InChI Key: GSZRXMRHQAQEFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is not directly reported in the provided papers. However, a related synthesis process is described in the first paper, where a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclo condensation. This process involved diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Although the target compound is not mentioned, this method could potentially be adapted for the synthesis of ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is not directly analyzed in the provided papers. However, the first paper does discuss the characterization of similar piperazine derivatives using IR, 1H and 13C NMR, and mass spectral studies . These techniques could be applied to determine the molecular structure of ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, providing insights into its chemical environment and confirming the successful synthesis of the compound.

Chemical Reactions Analysis

The second paper discusses the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) in the Lossen rearrangement, which is a method for synthesizing hydroxamic acids and ureas from carboxylic acids . While this does not directly involve ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, the reagent used shares a similar nitrophenyl group, which suggests that related compounds might undergo similar reactions or could be used in a modified form to achieve different synthetic goals.

Physical and Chemical Properties Analysis

Neither paper provides specific information on the physical and chemical properties of ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. However, the first paper's discussion of antimicrobial studies of synthesized piperazine derivatives suggests that these compounds, including potentially ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, could exhibit biological activity . The second paper's focus on the environmentally friendly and cost-effective synthesis of ureas indicates that the compound might also be synthesized in a way that is mindful of environmental impact and efficiency .

Scientific Research Applications

Synthesis Applications

Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound known for its role in the creation of benzimidazole compounds, which are notable for their diverse range of biological activities (Liu Ya-hu, 2010).

Structural Characterization

In structural analysis, the compound and its derivatives have been characterized and studied using a variety of spectroscopic and DFT techniques. For example, complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with Ni(II), Zn(II), and Cd(II) have been synthesized and characterized, revealing interesting binding patterns and geometries (O. Prakash et al., 2014).

Biological and Medicinal Applications

Antimicrobial and Antiviral Activities

Some derivatives of Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate exhibit significant antimicrobial and antiviral activities. For example, microwave-assisted synthesis of hybrid molecules containing this compound showed antimicrobial activity against various microorganisms (Serap Başoğlu et al., 2013). Additionally, certain urea and thiourea derivatives doped with Febuxostat demonstrated promising antiviral and antimicrobial activities (R. C. Krishna Reddy et al., 2013).

Material Science and Chemistry

Supramolecular Chemistry

The compound's salts, such as 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate, have been explored for their supramolecular assembly, showing two-dimensional and three-dimensional structures respectively, indicating potential applications in material science and nanotechnology (Holehundi J. Shankara Prasad et al., 2022).

properties

IUPAC Name

ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-2-22-14(19)17-7-5-16(6-8-17)13-4-3-12(18(20)21)9-11(13)10-15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZRXMRHQAQEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

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